2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
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Overview
Description
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide is a potent and irreversible beta-1 adrenoceptor antagonist. It is a modification of practolol and represents the first known selective, irreversible beta antagonist . This compound is primarily used in pharmacological research to study beta adrenoceptor subtypes and their cardioselective properties .
Preparation Methods
The synthesis of chloropractolol involves several steps. The starting material is typically practolol, which undergoes chlorination to introduce a chlorine atom into the molecule. The reaction conditions for this chlorination process include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure
Chemical Reactions Analysis
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of chloropractolol.
Scientific Research Applications
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide has several scientific research applications:
Mechanism of Action
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide exerts its effects by irreversibly binding to beta-1 adrenoceptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This blockade results in a decrease in heart rate and contractility, making it useful in the study of cardiovascular function . The molecular targets involved include the beta-1 adrenoceptors located in the heart and other tissues .
Comparison with Similar Compounds
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide is unique compared to other beta adrenoceptor antagonists due to its irreversible binding and high selectivity for beta-1 adrenoceptors. Similar compounds include:
Practolol: A cardioselective beta-1 adrenoceptor antagonist but with reversible binding.
Propranolol: A non-selective beta adrenoceptor antagonist with reversible binding.
Atenolol: Another selective beta-1 adrenoceptor antagonist but with reversible binding.
This compound’s irreversible binding makes it particularly useful in long-term studies of beta adrenoceptor function and regulation .
Properties
CAS No. |
24789-03-5 |
---|---|
Molecular Formula |
C14H21ClN2O3 |
Molecular Weight |
300.78 g/mol |
IUPAC Name |
2-chloro-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H21ClN2O3/c1-10(2)16-8-12(18)9-20-13-5-3-11(4-6-13)17-14(19)7-15/h3-6,10,12,16,18H,7-9H2,1-2H3,(H,17,19) |
InChI Key |
HTVYZYZSMGPSAR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)CCl)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)CCl)O |
Synonyms |
chloropractolol chloropractolol, (+-)-isome |
Origin of Product |
United States |
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